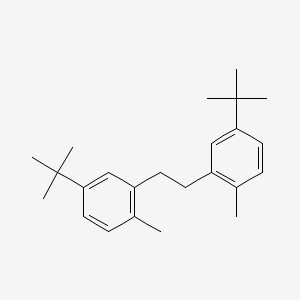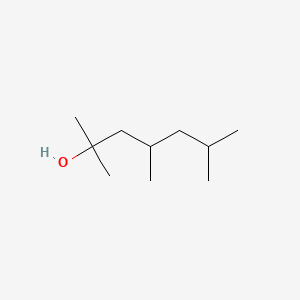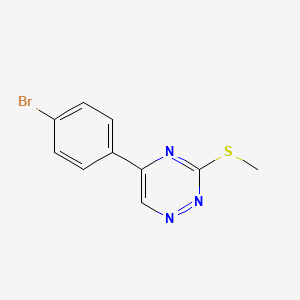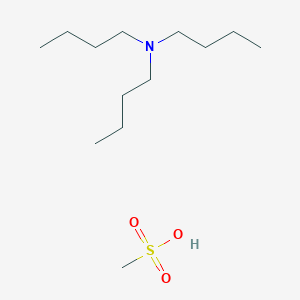
N,N-dibutylbutan-1-amine;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutylbutan-1-amine;methanesulfonic acid is a chemical compound that combines the properties of an amine and a sulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutylbutan-1-amine;methanesulfonic acid typically involves the reaction of N,N-dibutylbutan-1-amine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high production rates .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dibutylbutan-1-amine;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
N,N-dibutylbutan-1-amine;methanesulfonic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N,N-dibutylbutan-1-amine;methanesulfonic acid involves its interaction with molecular targets and pathways in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with biomolecules, while the sulfonic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-dibutylbutan-1-amine;methanesulfonic acid include:
Methanesulfonic anhydride: An acid anhydride of methanesulfonic acid used in similar applications.
N,N-dimethylethanamine: A tertiary amine with similar structural features.
Uniqueness
This compound is unique due to its combination of an amine and a sulfonic acid group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Propiedades
Número CAS |
67019-88-9 |
|---|---|
Fórmula molecular |
C13H31NO3S |
Peso molecular |
281.46 g/mol |
Nombre IUPAC |
N,N-dibutylbutan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C12H27N.CH4O3S/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-5(2,3)4/h4-12H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
TYAUHAHDOZHZDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCC.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


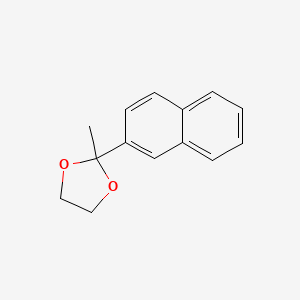
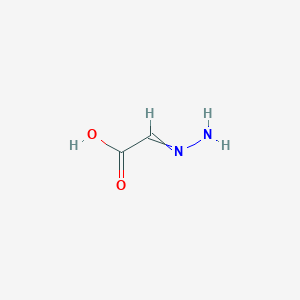

![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)
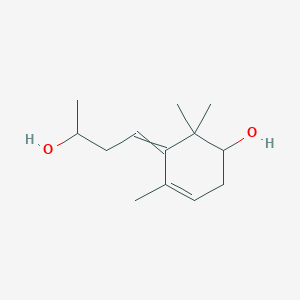

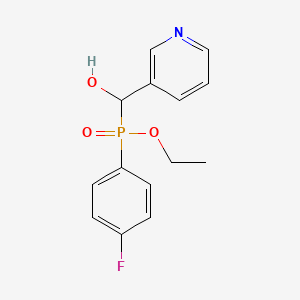
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)


![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)
